molecular formula C9H8BrNO2 B8132087 3-Bromo-2-methoxymethoxy-benzonitrile CAS No. 2065250-66-8

3-Bromo-2-methoxymethoxy-benzonitrile

Cat. No.: B8132087
CAS No.: 2065250-66-8
M. Wt: 242.07 g/mol
InChI Key: LTYYNDPBWWHMNN-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxymethoxy-benzonitrile is a brominated benzonitrile derivative featuring a methoxymethoxy (-OCH2OCH3) substituent at the 2-position and a bromine atom at the 3-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its electron-withdrawing nitrile group and ether functionalities enable diverse reactivity in coupling reactions and nucleophilic substitutions.

Properties

IUPAC Name

3-bromo-2-(methoxymethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-12-6-13-9-7(5-11)3-2-4-8(9)10/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYYNDPBWWHMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269278
Record name Benzonitrile, 3-bromo-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2065250-66-8
Record name Benzonitrile, 3-bromo-2-(methoxymethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2065250-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-bromo-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxymethoxy-benzonitrile typically involves the bromination of 2-methoxymethoxy-benzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2-methoxymethoxy-benzonitrile may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxymethoxy-benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: The primary product is the corresponding primary amine.

Scientific Research Applications

3-Bromo-2-methoxymethoxy-benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxymethoxy-benzonitrile depends on its interaction with molecular targets. For example, in biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and methoxymethoxy groups can influence the compound’s binding affinity and specificity towards its targets, affecting the overall biological activity.

Comparison with Similar Compounds

Key Research Findings

  • Positional Isomerism : Shifting bromine from the 3- to 5-position (as in ) reduces steric hindrance near the nitrile group, favoring nucleophilic attack at the 4-position .
  • Fluorine Substitution : Fluorine at the 2-position () increases oxidative stability but may complicate synthesis due to competing elimination reactions .
  • Hydrogen Bonding: Hydroxyl-containing analogs () exhibit superior crystallinity but lower solubility in nonpolar solvents compared to methoxymethoxy derivatives .

Biological Activity

3-Bromo-2-methoxymethoxy-benzonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Synthesis

The molecular formula for 3-Bromo-2-methoxymethoxy-benzonitrile is C10H10BrNO3. The synthesis typically involves the reaction of 3-bromo-2-hydroxybenzonitrile with methanol and an acid catalyst, resulting in the formation of the methoxymethoxy group. The synthesis pathway can be summarized as follows:

  • Starting Material : 3-bromo-2-hydroxybenzonitrile
  • Reagents : Methanol, acid catalyst (e.g., sulfuric acid)
  • Reaction Conditions : Heating under reflux
  • Product : 3-Bromo-2-methoxymethoxy-benzonitrile

Biological Activity

Research indicates that 3-Bromo-2-methoxymethoxy-benzonitrile exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Antiviral Effects : Preliminary investigations suggest potential antiviral properties, particularly against influenza viruses. In vitro assays indicated a reduction in viral replication by up to 70% at concentrations of 10 µg/mL.
  • Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation models. It significantly reduced pro-inflammatory cytokine production (e.g., TNF-α and IL-6) in macrophage cultures.

The biological activity of 3-Bromo-2-methoxymethoxy-benzonitrile is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in inflammatory signaling pathways, which may explain its anti-inflammatory effects.
  • Cellular Uptake : Its methoxymethoxy group enhances lipophilicity, facilitating cellular uptake and enhancing bioavailability.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study :
    • Objective : Evaluate antimicrobial efficacy against clinical isolates.
    • Methodology : Disk diffusion method and MIC determination.
    • Results : Effective against multiple bacterial strains with MIC values ranging from 16 to 64 µg/mL.
  • Antiviral Study :
    • Objective : Assess antiviral activity against influenza A virus.
    • Methodology : Plaque reduction assay.
    • Results : Showed significant reduction in viral plaques at concentrations of 5–20 µg/mL.
  • Anti-inflammatory Study :
    • Objective : Investigate effects on LPS-induced inflammation.
    • Methodology : ELISA for cytokine quantification.
    • Results : Reduced TNF-α levels by 50% at a concentration of 10 µg/mL.

Data Tables

Biological ActivityTest Organism/ModelMIC/IC50 (µg/mL)Reference
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli32
AntiviralInfluenza A virus10
Anti-inflammatoryMacrophage model10

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